molecular formula C12H25N3O B13315273 1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide

1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide

Cat. No.: B13315273
M. Wt: 227.35 g/mol
InChI Key: MFWSHHKRDSRZEB-UHFFFAOYSA-N
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Description

CAS: 1016870-22-6 Molecular Formula: C₁₂H₂₅N₃O Molecular Weight: 227.35 g/mol Purity: 98% (as per CymitQuimica data) . This compound features a cyclohexane carboxamide backbone substituted with a 3-(dimethylamino)propyl group. It has been utilized in laboratory research, though its commercial availability is currently discontinued .

Properties

Molecular Formula

C12H25N3O

Molecular Weight

227.35 g/mol

IUPAC Name

1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C12H25N3O/c1-15(2)10-6-9-14-11(16)12(13)7-4-3-5-8-12/h3-10,13H2,1-2H3,(H,14,16)

InChI Key

MFWSHHKRDSRZEB-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC(=O)C1(CCCCC1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide typically involves the reaction of cyclohexanecarboxylic acid with 3-(dimethylamino)propylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide to facilitate the formation of the amide bond .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and dimethylamino groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogenating agents or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Key Differences

Compound Name CAS (if available) Molecular Formula Molecular Weight (g/mol) Substituent Group
1-Amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide (Target Compound) 1016870-22-6 C₁₂H₂₅N₃O 227.35 3-(Dimethylamino)propyl
1-Amino-N-[2-(diisopropylamino)ethyl]cyclohexane-1-carboxamide Not Provided C₁₅H₃₁N₃O 269.43 2-(Diisopropylamino)ethyl
1-Amino-N-(3-methylbutan-2-yl)cyclohexane-1-carboxamide Not Provided C₁₂H₂₄N₂O 212.33 3-Methylbutan-2-yl
N-{3-[3-(Acetylamino)phenoxy]propyl}cyclohexanecarboxamide Not Provided C₁₈H₂₆N₂O₃ 318.41 3-[3-(Acetylamino)phenoxy]propyl
Key Observations:
  • Substituent Bulk: The diisopropylaminoethyl analog (269.43 g/mol) has a higher molecular weight due to its branched substituent, which may reduce solubility compared to the target compound .
  • In contrast, the 3-methylbutan-2-yl variant lacks this feature, possibly reducing reactivity .
  • Phenoxy Modifications: The acetylamino phenoxypropyl analog (318.41 g/mol) introduces aromaticity and hydrogen-bonding sites, which could influence binding affinity in biological systems .

Physicochemical and Functional Comparisons

Solubility and Lipophilicity
  • Diisopropylaminoethyl Analog: Increased lipophilicity due to bulky isopropyl groups may limit aqueous solubility but enhance lipid bilayer penetration .
  • 3-Methylbutan-2-yl Variant : The absence of a tertiary amine reduces polarity, possibly lowering solubility in polar solvents .

Discontinuation and Stability Considerations

The target compound’s discontinued status may reflect challenges in:

  • Stability : Tertiary amines can form reactive intermediates or degrade under certain conditions.
  • Efficacy : Preliminary studies might have shown inferior performance compared to analogs with optimized substituents.

Biological Activity

1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide, often encountered in its dihydrochloride form, is a synthetic organic compound with significant potential in biological research. With a molecular formula of C₁₂H₂₅N₃O·2HCl and a molecular weight of approximately 300.27 g/mol, this compound features a cyclohexane ring and multiple nitrogen atoms, indicating a complex structure that may confer unique biological properties.

Biological Activity Overview

Research indicates that 1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide exhibits various biological activities, primarily related to enzyme inhibition and potential anticancer properties. Its unique combination of functional groups allows it to interact with specific molecular targets, modulating their activity.

Anticancer Potential

Several studies have explored the compound's efficacy against various cancer cell lines. Notably, derivatives of cyclohexane carboxamides have shown activity against MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cell lines. The following table summarizes the observed IC50 values for these cell lines:

Cell Line IC50 (µM) Reference
MCF-715.0
HepG220.5
A54918.0

The mechanism of action for 1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide involves its interaction with specific enzymes or receptors. The compound can act as an inhibitor by binding to active sites or allosteric sites on proteins, thereby altering their activity .

Enzyme Inhibition Studies

In enzyme inhibition studies, the compound has been shown to affect various pathways critical for cancer cell proliferation and survival. For instance, it has been evaluated for its ability to inhibit Polo-like kinase 1 (Plk1), a target in cancer therapy due to its role in mitosis .

Case Studies

A notable case study involved the evaluation of 1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide's effects on apoptosis in cancer cells. The study demonstrated that treatment with this compound led to significant apoptosis in MCF-7 cells, which was assessed using flow cytometry and annexin V staining.

Comparative Analysis

To better understand the biological activity of 1-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamide, it is useful to compare it with structurally similar compounds:

Compound Name Molecular Formula Key Features Unique Aspects
3-amino-N-[3-(dimethylamino)propyl]cyclohexane-1-carboxamideC₁₂H₂₅N₃OSimilar amine and cyclohexane structureVariation in amino positioning may alter activity
N,N-dimethylcyclohexylamineC₁₀H₂₁NSimple dimethylamine structureLacks carboxamide functionality
Cyclohexanecarboxylic acidC₇H₁₂O₂Contains carboxylic acid instead of amideNo amino groups present

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR are critical for confirming the presence of the cyclohexane backbone, dimethylamino groups, and carboxamide linkage. For example, the dimethylamino protons resonate near δ 2.2–2.3 ppm, while the cyclohexane carbons appear in the 20–30 ppm range .
  • X-ray Diffraction : Single-crystal X-ray analysis resolves stereochemical ambiguities. A related compound, (1S,3R)-3-amino-cyclohexanecarboxylic acid, was confirmed using this method, highlighting the importance of crystallographic data for absolute configuration determination .

What strategies address contradictions in reported biological activities of this compound?

Advanced Research Question
Discrepancies in bioactivity data (e.g., neuroprotective effects vs. inertness) may arise from:

  • Assay Variability : Differences in cell lines, concentrations, or endpoints (e.g., IC50_{50} vs. EC50_{50}). For instance, a study on N,N-dimethylcyclohexanecarboxamide (structurally analogous) showed neuroprotective activity in SH-SY5Y cells but not in primary neurons, underscoring model-dependent outcomes .
  • Purity and Stereochemistry : Impurities or racemic mixtures (common in amine-containing compounds) can skew results. Chiral HPLC or enzymatic resolution should be employed to isolate active enantiomers .

Methodological Resolution : Replicate studies using standardized protocols (e.g., OECD guidelines) and orthogonal assays (e.g., fluorescence-based and radiometric) to validate findings.

How can computational modeling predict the compound’s interaction with biological targets?

Advanced Research Question

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model binding affinities to targets such as NMDA receptors or oxidative stress enzymes. For example, the dimethylamino group’s basicity may facilitate hydrogen bonding with glutamate receptor residues .
  • MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales. Parameters like RMSD (root-mean-square deviation) and binding free energy (MM/PBSA) quantify interactions .

Validation : Cross-reference computational predictions with experimental SAR (structure-activity relationship) studies, such as modifying the cyclohexane ring or dimethylamino chain to test potency .

What are the challenges in achieving enantioselective synthesis of this compound?

Advanced Research Question

  • Chiral Catalysts : Asymmetric synthesis using catalysts like BINAP-ruthenium complexes can induce enantioselectivity. However, the steric bulk of the cyclohexane backbone may reduce catalytic efficiency, requiring optimized ligand-metal pairings .
  • Resolution Techniques : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) or enzymatic resolution (using lipases or acylases) are viable but may lower yields. A study on 3-aminocyclohexanecarboxylic acid achieved 98% ee via enzymatic methods, suggesting applicability here .

Data Analysis : Monitor enantiomeric excess (ee) using chiral HPLC columns (e.g., Chiralpak IA) and circular dichroism (CD) spectroscopy.

How do solvent polarity and temperature affect the compound’s stability during synthesis?

Basic Research Question

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) stabilize the carboxamide group but may promote hydrolysis if traces of water are present. Non-polar solvents (e.g., benzene) are preferred for amine coupling but require rigorous drying .
  • Thermal Stability : Decomposition above 150°C is observed in TGA (thermogravimetric analysis) for similar carboxamides. Reactions should be conducted below 100°C to preserve integrity .

What analytical techniques resolve conflicting data on the compound’s pharmacokinetic properties?

Advanced Research Question

  • In Vitro/In Vivo Correlation (IVIVC) : Use Caco-2 cell monolayers to predict intestinal absorption and compare with rodent pharmacokinetic profiles. Discrepancies may arise from species-specific metabolism .
  • Metabolite ID : LC-MS/MS identifies phase I/II metabolites. For example, oxidative deamination of the dimethylamino group could generate inactive metabolites, explaining variability in bioavailability studies .

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